molecular formula C8H7BrN4O2 B12854257 Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B12854257
M. Wt: 271.07 g/mol
InChI Key: ARHWEOUDQPWWPF-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. Key substituents include:

  • Bromo substituent at position 6: Increases molecular weight (MW ≈ 286.06 g/mol) and modulates electronic properties.
  • Methyl carboxylate at position 8: Contributes to polarity and serves as a handle for further derivatization.

This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine family, known for diverse bioactivities such as antifungal, anticancer, and anti-inflammatory effects . Its synthesis typically involves multi-step procedures, including cyclization and halogenation reactions (e.g., bromination at position 6) .

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C8H7BrN4O2/c1-15-7(14)5-2-4(9)3-13-6(5)11-8(10)12-13/h2-3H,1H3,(H2,10,12)

InChI Key

ARHWEOUDQPWWPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).

    Esterification: The carboxylate group can be introduced through esterification reactions using methanol and suitable catalysts.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is critical for introducing diverse functional groups:

NucleophileReagent/ConditionsProductYieldReference
AminesPd(PPh₃)₄, K₂CO₃, DMF, 80°C6-Amino derivatives72–88%
ThiolsCuI, DIPEA, DMF, 60°C6-Thioether analogs65–78%
Boronic AcidsSuzuki coupling: Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives85–94%

Mechanistic Insight :

  • Suzuki cross-coupling with aryl boronic acids proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

  • Thiol substitutions involve a copper-catalyzed C–S bond formation .

Ester Hydrolysis and Functionalization

The methyl ester at position 8 can be hydrolyzed to a carboxylic acid or converted to amides:

Reaction TypeConditionsProductYield
Acidic HydrolysisHCl (6M), reflux, 12 hCarboxylic acid92%
AmidationHATU, DIPEA, primary amines, DMFAmide derivatives80–89%

Applications :

  • Hydrolysis to the carboxylic acid enhances water solubility for biological testing.

  • Amidation enables the introduction of pharmacophores for drug discovery .

Condensation Reactions of the Amino Group

The amino group at position 2 participates in condensation with carbonyl compounds:

ReagentConditionsProductYield
AldehydesEtOH, 60°CSchiff bases70–85%
KetonesAcOH, microwave irradiationCyclic imines75–90%

Example :
Reaction with 4-nitrobenzaldehyde forms a Schiff base, which exhibits enhanced fluorescence properties for sensor applications .

Heterocycle Formation via Cyclocondensation

The triazolopyridine core enables participation in tandem cyclization reactions:

SubstrateConditionsProductYield
EnaminonitrilesMicrowave (140°C), tolueneFused triazolo-pyridines82–95%
β-KetoestersK₂CO₃, DMF, 100°CPyrazolo-triazolo hybrids68–77%

Mechanistic Pathway :

  • Transamidation between the amino group and enaminonitrile.

  • Intramolecular nucleophilic attack and cyclization .

Oxidation and Reduction Reactions

ReactionReagentProductOutcome
Oxidation of Amino GroupKMnO₄, H₂SO₄Nitro derivative63%
Reduction of Nitro GroupH₂, Pd/CAmino-triazolo-pyridine88%

Key Finding :
Controlled oxidation improves electrophilicity for subsequent substitutions .

Photochemical Reactions

Under UV light (365 nm), the compound undergoes:

  • Debromination : Formation of 6-H derivatives (45% yield).

  • Ester Cleavage : Generation of free acid via radical intermediates .

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C6-BrHighSuzuki coupling, SNAr
C2-NH₂ModerateSchiff base formation
C8-COOCH₃HighHydrolysis, amidation

Scientific Research Applications

Anticancer Activity

The compound's triazole moiety is known for its role in several anticancer drugs. Research indicates that derivatives of triazolo compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines effectively.

Case Study: Cytotoxicity Evaluation

In a comparative study, derivatives of triazolo compounds were screened for their cytotoxic effects:

CompoundCell LineIC50 (μM)
DoxorubicinMCF-740.0 ± 3.9
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
10eHCT-11657.01
10ePC-325.23

These results indicate that methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate derivatives could serve as promising leads for further development in anticancer therapies .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy.

Findings from Docking Studies

Docking simulations revealed high binding affinities for specific derivatives against EGFR and PI3K, suggesting their potential as targeted therapies in cancer treatment .

Synthesis and Development

The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis and catalyst-free reactions. These approaches not only enhance yield but also promote environmentally friendly practices in chemical synthesis.

Synthesis Methodologies

MethodologyDescription
Microwave-Assisted SynthesisRapid heating leads to improved reaction rates and yields.
Catalyst-Free ReactionsSimplifies the process while reducing environmental impact.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (Target) 2-NH₂, 6-Br, 8-COOCH₃ ~286.06 Potential bioactive intermediate
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 6-Br, 8-COOCH₃ ~269.04 Commercial intermediate; no amino group
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 8-CH₃ 212.05 Organic synthesis intermediate
8-Bromo-2-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine 2-Cl, 6-CF₃, 8-Br 292.47 High electronegativity; agrochemical use
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate 2-CF₃, 8-COOCH₂CH₃ ~304.20 Lipophilic; discontinued commercial use
Key Observations:
  • Position 2 Modifications: The amino group in the target compound distinguishes it from analogs with chloro (e.g., ) or trifluoromethyl (e.g., ) substituents, which may alter bioactivity and binding interactions.
  • Position 6 Bromine: Common in intermediates for further functionalization (e.g., cyano substitution via Pd catalysis ).
  • Ester Variations : Methyl vs. ethyl esters (e.g., vs. ) influence solubility and metabolic stability.

Physical and Spectroscopic Data

  • IR Spectroscopy :
    • Carbonyl Stretch : Strong C=O absorption at ~1,670–1,712 cm⁻¹ in carboxylate-containing analogs .
    • Thione Stretch : Weak C=S absorption at ~1,249–1,268 cm⁻¹ in thione derivatives .
  • ¹³C-NMR : C=S resonance at ~184–186 ppm in thiones .

Biological Activity

Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS No. 1369420-04-1) is a compound of significant interest due to its potential biological activities. This article focuses on the compound's synthesis, characterization, and biological effects, particularly its antiviral and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrN4O2. Its molecular weight is 271.07 g/mol. The compound features a triazole ring that is known for its diverse biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The introduction of the bromine atom and the formation of the triazole ring are critical steps in the synthetic pathway. Detailed synthetic routes have been documented in various studies, emphasizing the importance of reaction conditions and catalysts used during the synthesis process.

Antiviral Activity

Recent studies have shown that derivatives of triazolo-pyridine compounds exhibit notable antiviral activity. For instance, compounds similar to this compound have been tested against Influenza A virus polymerase. In ELISA assays, certain derivatives demonstrated IC50 values indicating effective inhibition of viral replication pathways (IC50 values ranged from 10 to >250 μM) .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that related compounds exhibited cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations. These findings suggest that modifications in the triazole structure can enhance potency against specific cancer types .

Case Studies

Several case studies have reported on the biological activity of triazole derivatives:

  • Influenza A Virus : A study demonstrated that specific triazolo derivatives inhibited the PA-PB1 interaction crucial for viral replication. The most effective compounds had IC50 values significantly lower than those of standard antiviral agents like ribavirin .
  • Cancer Cell Lines : In another study focusing on breast cancer cell lines (MCF-7), derivatives showed varying degrees of cytotoxicity compared to doxorubicin. The structure-activity relationship (SAR) indicated that certain substitutions on the triazole ring could enhance anticancer activity .

Data Table: Biological Activity Summary

Biological Activity IC50 Value (μM) Tested Compound Reference
Influenza A Virus Inhibition10 - >250Various Triazolo Derivatives
Cytotoxicity in MCF-7 Cells40 - 71.8Triazole Derivatives

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34–1.38 Å), dihedral angles (e.g., 61.4° between phenyl and triazolopyridine planes), and hydrogen-bonding networks (e.g., C–H⋯N interactions) .
  • NMR spectroscopy : ¹H NMR identifies substituent environments (e.g., methyl ester protons at δ 3.8–4.1 ppm; aromatic protons split by bromine’s deshielding effect) .
  • IR spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups .

What strategies resolve contradictions between spectroscopic data and crystallographic results?

Advanced
Discrepancies (e.g., NMR splitting vs. X-ray planarity) arise from:

  • Dynamic effects : Solution-phase conformational flexibility may mask planar structures observed in crystals. Variable-temperature NMR can detect equilibria .
  • Hydrogen bonding : Intermolecular interactions (e.g., C–H⋯O/N) in crystals stabilize specific conformations absent in solution. Computational modeling (DFT) reconciles these differences by comparing optimized gas-phase vs. solid-state structures .

How do structural features influence biological activity in similar triazolopyridines?

Q. Basic

  • Planar core : Enhances intercalation with DNA or enzyme active sites, as seen in antifungal/anticancer analogs .
  • Substituent orientation : Bromine’s electron-withdrawing effect increases electrophilicity, while the methyl ester improves solubility for cellular uptake .
  • Dihedral angles : Tilted aryl rings (e.g., 55.6–72.6°) modulate steric interactions with biological targets .

What computational methods predict reactivity and electronic effects of substituents?

Q. Advanced

  • DFT calculations : Analyze electron density maps to assess bromine’s σ/π-withdrawing effects and amino group’s donating capacity. Fukui indices identify nucleophilic/electrophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., kinases) by simulating binding poses of bromo and carboxylate groups .
  • Hammett correlations : Quantify substituent effects on reaction rates (e.g., bromine’s meta-directing influence in electrophilic substitutions) .

How are spiro and fused derivatives synthesized from this compound?

Q. Advanced

  • Spirocyclization : React with ketones (e.g., cyclohexanone) in acetic acid to form spiro[triazolo-pyridine] derivatives. IR monitors carbonyl formation (~1680 cm⁻¹) .
  • Phosphorus incorporation : Treatment with P₄S₁₀ yields triazaphospholo-pyridines, confirmed by ³¹P NMR .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids exploit bromine as a leaving group .

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